molecular formula C20H15NO4 B5591190 [4-(4-Methylphenyl)phenyl] 4-nitrobenzoate

[4-(4-Methylphenyl)phenyl] 4-nitrobenzoate

Cat. No.: B5591190
M. Wt: 333.3 g/mol
InChI Key: PEDWNTZURKITSB-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)phenyl] 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group attached to a benzoate moiety, which is further connected to a biphenyl structure with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenyl)phenyl] 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with [4-(4-Methylphenyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylphenyl)phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, sulfuric acid for sulfonation.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: [4-(4-Methylphenyl)phenyl] 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: 4-nitrobenzoic acid and [4-(4-Methylphenyl)phenol].

Scientific Research Applications

[4-(4-Methylphenyl)phenyl] 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)phenyl] 4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methoxyphenyl)phenyl] 4-nitrobenzoate: Similar structure with a methoxy group instead of a methyl group.

    [4-(4-Chlorophenyl)phenyl] 4-nitrobenzoate: Contains a chlorine substituent instead of a methyl group.

    [4-(4-Bromophenyl)phenyl] 4-nitrobenzoate: Contains a bromine substituent instead of a methyl group.

Uniqueness

[4-(4-Methylphenyl)phenyl] 4-nitrobenzoate is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. The methyl group can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-14-2-4-15(5-3-14)16-8-12-19(13-9-16)25-20(22)17-6-10-18(11-7-17)21(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDWNTZURKITSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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